An In-depth Technical Guide to the Core Basic Properties of 2-Amino-1,3-benzothiazol-7-ol
An In-depth Technical Guide to the Core Basic Properties of 2-Amino-1,3-benzothiazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the basic properties of a specific, yet lesser-documented derivative, 2-Amino-1,3-benzothiazol-7-ol .
While direct experimental data for this exact molecule is limited, this document will synthesize information from closely related analogs to provide a robust, predictive profile of its fundamental characteristics. By examining established synthetic routes, physicochemical properties, spectroscopic data, and biological activities of similar hydroxy-substituted 2-aminobenzothiazoles, we can construct a scientifically grounded understanding of this target compound.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-Amino-1,3-benzothiazol-7-ol consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a hydroxyl group at the 7-position. This substitution pattern is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-Amino-1,3-benzothiazol-7-ol, based on data from its structural isomer, 2-amino-1,3-benzothiazol-6-ol (CAS 26278-79-5), and other related benzothiazole derivatives.[6][7]
| Property | Predicted Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS | [7] |
| Molecular Weight | 166.20 g/mol | [7] |
| Appearance | Likely a solid, ranging from off-white to light brown powder. | Inferred from analogs |
| Melting Point | Expected to be >200 °C, due to hydrogen bonding capabilities. | Inferred from analogs |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Inferred from analogs |
| pKa | The amino group is predicted to have a pKa around 4-5, while the hydroxyl group's pKa will be in the phenolic range (~9-10). | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | [3] |
| LogP | Predicted to be in the range of 1.0-2.0. | Inferred from analogs |
Synthesis and Characterization
While a specific synthesis for 2-Amino-1,3-benzothiazol-7-ol is not prominently described in the literature, a viable synthetic route can be proposed based on well-established methods for the preparation of substituted 2-aminobenzothiazoles.[9][10]
Proposed Synthetic Pathway
A common and effective method involves the oxidative cyclization of a substituted thiourea. The synthesis would likely begin from 2-aminophenol, which can be nitrated and subsequently reduced to afford 2,3-diaminophenol. This intermediate can then be converted to the corresponding thiourea, followed by oxidative cyclization to yield the target compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-Amino-1,3-benzothiazol-7-ol.
Conclusion and Future Directions
2-Amino-1,3-benzothiazol-7-ol represents a promising, yet underexplored, molecule within the pharmacologically significant class of 2-aminobenzothiazoles. Based on the extensive knowledge of its structural analogs, it is predicted to possess valuable physicochemical and biological properties. The proposed synthetic route offers a clear path for its preparation, which would enable empirical validation of its predicted characteristics.
Future research should focus on the successful synthesis and purification of 2-Amino-1,3-benzothiazol-7-ol, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of relevant targets, particularly cancer cell lines and microbial strains, will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of further derivatives, will aid in optimizing its biological activity and drug-like properties, paving the way for its potential development as a novel therapeutic agent.
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